Transdermal Peptide Disulfide (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound predominantly interacts with the C-terminus of ATP1B1 and is capable of enhancing the transdermal delivery of various macromolecules . The peptide sequence is Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly, and it has been a significant innovation in the field of transdermal drug delivery .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: TD 1 (Peptid) (TFA) wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet das sequenzielle Hinzufügen geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Schutzgruppen werden unter Verwendung von Trifluoressigsäure (TFA) entfernt, und das Peptid wird vom Harz abgespalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Synthese von TD 1 (Peptid) (TFA) nach ähnlichen SPPS-Protokollen, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um Präzision und Effizienz zu gewährleisten. Das Endprodukt wird unter Verwendung der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um die gewünschte Reinheit zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TD 1 (Peptid) (TFA) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbindungsbildung zwischen Cysteinresten.

Reduktion: Spaltung von Disulfidbindungen unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT).

Substitution: Aminosäurensubstitutionen während der Peptidsynthese, um die Peptidsequenz zu modifizieren

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Luftoxidation.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: N,N’-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) für Kupplungsreaktionen

Hauptprodukte:

Oxidation: Bildung von Disulfidbrücken-verbrückten Peptiden.

Reduktion: Lineare Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen

Wissenschaftliche Forschungsanwendungen

TD 1 (Peptid) (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zum Studium der Peptidsynthese und -modifikation verwendet.

Biologie: Erleichtert die transdermale Abgabe von Makromolekülen, einschließlich Proteinen und Nukleinsäuren.

Medizin: Verbessert die Abgabe von therapeutischen Wirkstoffen durch die Haut, was möglicherweise die Wirksamkeit topischer Behandlungen verbessert.

Industrie: Anwendung bei der Entwicklung von transdermalen Arzneimittelabgabesystemen für verschiedene Pharmazeutika .

5. Wirkmechanismus

TD 1 (Peptid) (TFA) entfaltet seine Wirkungen durch Bindung an die Natrium-Kalium-Adenosintriphosphatase-Beta-Untereinheit (ATP1B1). Diese Wechselwirkung verbessert die transdermale Abgabe von Makromolekülen, indem sie vorübergehende Öffnungen in der Hautbarriere erzeugt. Die Affinität des Peptids für ATP1B1 führt zu einer erhöhten Expression des Proteins, was zur Aufrechterhaltung der Zellfunktion und -struktur beiträgt. Im Laufe der Zeit führt die Internalisierung des Peptids durch Endozytose zu einem Rückgang der ATP1B1-Spiegel, was die Architektur der Epidermisschicht beeinflusst .

Ähnliche Verbindungen:

Transdermales Peptid-Disulfid: Ein weiteres Peptid, das die transdermale Abgabe verbessert.

Andere Peptidverstärker: Peptide wie zellpenetrierende Peptide (CPPs), die die Abgabe von Makromolekülen über biologische Membranen erleichtern

Einzigartigkeit: TD 1 (Peptid) (TFA) ist einzigartig aufgrund seiner spezifischen Bindung an ATP1B1 und seiner Fähigkeit, die transdermale Abgabe von Makromolekülen zu verbessern. Im Gegensatz zu anderen Peptiden konnte gezeigt werden, dass TD 1 (Peptid) (TFA) vorübergehende Öffnungen in der Hautbarriere erzeugt, wodurch es besonders effektiv für die transdermale Arzneimittelabgabe ist .

Wirkmechanismus

TD 1 (peptide) (TFA) exerts its effects by binding to the sodium-potassium adenosine triphosphatase beta-subunit (ATP1B1). This interaction enhances the transdermal delivery of macromolecules by creating transient openings in the skin barrier. The peptide’s affinity for ATP1B1 leads to increased expression of the protein, which helps maintain cellular function and structure. Over time, internalization of the peptide through endocytosis results in a decline in ATP1B1 levels, affecting the epidermal layer’s architecture .

Vergleich Mit ähnlichen Verbindungen

Transdermal Peptide Disulfide: Another peptide that enhances transdermal delivery.

Other Peptide Enhancers: Peptides like cell-penetrating peptides (CPPs) that facilitate the delivery of macromolecules across biological membranes

Uniqueness: TD 1 (peptide) (TFA) is unique due to its specific binding to ATP1B1 and its ability to enhance the transdermal delivery of macromolecules. Unlike other peptides, TD 1 (peptide) (TFA) has been shown to create transient openings in the skin barrier, making it particularly effective for transdermal drug delivery .

Eigenschaften

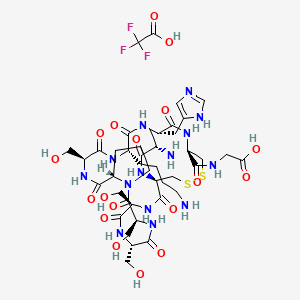

Molekularformel |

C42H65F3N14O18S2 |

|---|---|

Molekulargewicht |

1175.2 g/mol |

IUPAC-Name |

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H64N14O16S2.C2HF3O2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68;3-2(4,5)1(6)7/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60);(H,6,7)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-;/m0./s1 |

InChI-Schlüssel |

OMSNUEWZHMHCHK-LWKPFZSSSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)

![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)

![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)

![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)

![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)

![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)

![11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one](/img/structure/B10817683.png)

![(2S)-4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butyl-1-[(2S,4R,5S)-2-hydroxy-4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-phenylhexyl]piperazine-2-carboxamide](/img/structure/B10817696.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10817700.png)